Product packaging for A 53868A(Cat. No.:CAS No. 116198-48-2)

A 53868A

Cat. No.: B1666395
CAS No.: 116198-48-2
M. Wt: 307.28 g/mol
InChI Key: RKNQDNOCTQXFIH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

A 53868A is an antibiotic compound that can be isolated from the bacterium Streptomyces luridus . It is provided for research purposes with the CAS Registry Number 116198-48-2 . The chemical formula for this compound is C11H22N3O5P, and it has a molecular weight of 307.28 g/mol . This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic use in humans. Please note: The specific biological activity, mechanism of action, and detailed research applications for this compound are not fully detailed in the available public sources. Further laboratory investigation is recommended to characterize its properties for your specific research needs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N3O5P B1666395 A 53868A CAS No. 116198-48-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

116198-48-2

Molecular Formula

C11H22N3O5P

Molecular Weight

307.28 g/mol

IUPAC Name

3-[[(2S)-1-[(2-aminoacetyl)amino]-4-methyl-1-oxopentan-2-yl]amino]prop-1-en-2-ylphosphonic acid

InChI

InChI=1S/C11H22N3O5P/c1-7(2)4-9(11(16)14-10(15)5-12)13-6-8(3)20(17,18)19/h7,9,13H,3-6,12H2,1-2H3,(H,14,15,16)(H2,17,18,19)/t9-/m0/s1

InChI Key

RKNQDNOCTQXFIH-VIFPVBQESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC(=O)CN)NCC(=C)P(=O)(O)O

Canonical SMILES

CC(C)CC(C(=O)NC(=O)CN)NCC(=C)P(=O)(O)O

Appearance

Solid powder

Other CAS No.

116198-48-2

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

A 53868A;  A-53868A;  A53868A;  Dehydrophos

Origin of Product

United States

Advanced Investigations into Biosynthetic Pathways of a 53868a

Genomic and Proteomic Analysis of Streptomyces luridus for Biosynthetic Gene Clusters

Genomic and proteomic analyses of Streptomyces luridus have been instrumental in identifying the biosynthetic gene cluster responsible for A 53868A production. The dehydrophos biosynthetic gene cluster (BGC) from Streptomyces luridus has been identified and characterized, encompassing 17 open reading frames (ORFs) core.ac.uksecondarymetabolites.org. Bioinformatic analysis of these ORFs supports a proposed biosynthetic pathway that originates from phosphoenolpyruvate (B93156) core.ac.uk. This gene cluster is publicly accessible, for instance, in the MIBiG database under accession BGC0000897 and in NCBI GenBank under GU199252.1 secondarymetabolites.org. Such genomic insights provide the foundational blueprint for understanding the enzymatic cascade leading to this compound.

Characterization of Key Enzymatic Steps in this compound Formation

The biosynthesis of this compound involves a series of intricate enzymatic transformations, notably proceeding via a tRNA-dependent pathway nih.gov. A critical early step in the biosynthesis of many phosphonate (B1237965) natural products, including dehydrophos, is the formation of 2-hydroxyethylphosphonate (HEP) from phosphonoacetaldehyde (B103672) (PnAA) nih.govnih.gov. This reduction is catalyzed by a distinct family of metal-dependent alcohol dehydrogenases (ADHs) nih.gov.

Further along the pathway, several key enzymes have been characterized:

DhpG : This enzyme is a Group III Fe-dependent PnAA dehydrogenase that consumes NAD(P)H during the reduction reaction, contributing to the early steps of the pathway core.ac.uk.

DhpI : Identified as a phosphonate O-methyltransferase, DhpI is responsible for the methylation of the phosphonate group, a unique feature of this compound. This enzyme utilizes S-adenosylmethionine (SAM) and can methylate various phosphonates, with kinetic analyses suggesting it acts late in the biosynthesis, preferably on tripeptides containing a phosphonate analog of alanine (B10760859) nih.gov.

DhpD : A pyridoxal (B1214274) phosphate-dependent enzyme, DhpD converts acetyl phosphonate to Ala(P), which then serves as a substrate for subsequent condensation nih.gov.

DhpH : This multidomain protein, comprising a pyridoxal phosphate (B84403) binding domain and an N-acetyltransferase domain, was initially anticipated to carry out an elimination/ligation cascade. Its activity has been reconstituted in vitro nih.gov.

DhpJ : A 2-oxoglutarate/Fe(II)-dependent enzyme, DhpJ functions as a desaturase, introducing the vinyl functionality into Leu-Ala(P) nih.gov.

DhpK : This enzyme is involved in the Gly-tRNA(Gly)-dependent addition of glycine (B1666218), completing the tripeptide structure of dehydrophos in vitro nih.gov.

These enzymatic steps highlight the complex coordination required for the assembly of the phosphonotripeptide.

Genetic Engineering Approaches for Elucidating Biosynthetic Intermediates

Genetic engineering has played a crucial role in dissecting the this compound biosynthetic pathway and identifying its intermediates. Specifically, deletion analysis of the dehydrophos gene cluster in Streptomyces luridus has been employed core.ac.uk. This approach involved creating "blocked mutants" by deleting specific genes within the cluster. By analyzing the intermediates that accumulated in these genetically modified strains, researchers could infer the sequence of early biosynthetic steps core.ac.uk. This method provides direct evidence for the proposed pathway and helps to map the function of individual genes within the cluster to specific biosynthetic transformations.

Heterologous Expression Systems for Pathway Dissection

The entire dehydrophos biosynthetic pathway has been successfully transferred and expressed in a heterologous host, Streptomyces lividans core.ac.uk. This was achieved by integrating a fosmid clone containing the dehydrophos gene cluster into the chromosome of S. lividans, leading to the heterologous production of this compound core.ac.uk. Heterologous expression is a powerful tool for studying complex biosynthetic pathways, as it allows for the manipulation and characterization of gene clusters in a more amenable host, often facilitating higher production yields and enabling easier genetic manipulation than in the native producer nih.govresearchgate.net. This approach has been critical for confirming the functionality of the identified gene cluster and for dissecting the pathway outside its original biological context.

Comparative Biosynthetic Studies with Structurally Related Compounds

Comparative biosynthetic studies have revealed commonalities between the this compound pathway and those of other phosphonate natural products. A notable finding is that 2-hydroxyethylphosphonate (HEP) serves as an unexpected common intermediate in the biosynthesis of several structurally diverse phosphonic acids nih.govnih.gov. This intermediate is synthesized from phosphonoacetaldehyde by a family of metal-dependent alcohol dehydrogenases (ADHs) nih.gov. In vitro biochemical characterization has confirmed the enzymatic activities of ADH homologs involved in the biosynthesis of other antibiotics, such as fosfomycin (B1673569) and phosphinothricin (B1261767) tripeptide, alongside dehydrophos (this compound) nih.gov. These ADHs, despite relatively low sequence identity (34-37%), form a monophyletic group, suggesting a conserved evolutionary origin for this common step in phosphonate biosynthesis nih.gov. This comparative analysis provides insights into the evolutionary landscape of phosphonate biosynthetic pathways and aids in the discovery of new C-P containing secondary metabolites.

Elucidation of Molecular Mechanisms of Action of a 53868a

Identification and Validation of Biological Targets

This section would typically detail the specific biological molecules with which A 53868A interacts to exert its effects. The process involves identifying these targets and then validating the interaction and its functional consequences.

Investigation of Protein Tyrosine Kinases and Receptor Tyrosine Kinases (RTKs) as Potential Targets

Protein tyrosine kinases (PTKs) are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the transfer of a phosphate (B84403) group from ATP to tyrosine residues on protein substrates. nih.govwikipedia.org This phosphorylation can alter the protein's function, leading to changes in cell growth, differentiation, and metabolism. wikipedia.orgmdpi.com PTKs are broadly classified into two groups: receptor tyrosine kinases (RTKs), which are transmembrane proteins that bind to extracellular ligands, and non-receptor tyrosine kinases (NRTKs), which are found in the cytoplasm. mdpi.comnih.gov

RTKs, which include well-known families like the Epidermal Growth Factor Receptor (EGFR) family, are integral to cellular communication. nih.govyoutube.com Ligand binding to the extracellular domain of an RTK typically induces receptor dimerization, which in turn activates the intracellular kinase domain, leading to autophosphorylation and the initiation of downstream signaling cascades. nih.govyoutube.com Given their central role in cell signaling, RTKs are common targets for therapeutic intervention, particularly in cancer. wikipedia.org

An investigation into this compound would involve screening its activity against a panel of known PTKs and RTKs to determine if it acts as an inhibitor or activator. Techniques such as kinase activity assays and binding assays would be employed to quantify the compound's potency and selectivity.

Dipeptide-Mediated Binding Interactions

If this compound is a dipeptide or contains a dipeptide motif, its interaction with biological targets would be analyzed to understand the specific molecular forces involved. This would include examining hydrogen bonding, hydrophobic interactions, and electrostatic interactions between the dipeptide portion of this compound and the target protein. Computational methods like molecular docking and molecular dynamics simulations are often used to predict and analyze these binding modes. nih.gov

Exploration of Other Putative Targets

Beyond PTKs and RTKs, a comprehensive target identification effort for this compound would explore other potential biological targets. This could involve techniques such as affinity chromatography, where a modified version of this compound is used to "pull out" its binding partners from a complex mixture of cellular proteins. Other approaches include proteome-wide thermal shift assays and computational predictions based on the chemical structure of this compound.

Detailed Analysis of Molecular Interactions

Once a biological target for this compound is identified and validated, the next step is to characterize the molecular details of their interaction.

Binding Kinetics and Thermodynamics

Understanding the binding kinetics and thermodynamics of a compound with its target is crucial for elucidating its mechanism of action. nih.govrsc.org Binding kinetics describes the rates of association and dissociation of the compound-target complex, while thermodynamics provides information about the binding affinity and the energetic forces driving the interaction. nih.govrsc.orgnih.gov

Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly used to measure these parameters. The data obtained would be presented in tables to summarize the kinetic constants (k_on, k_off) and thermodynamic parameters (ΔH, ΔS, K_D).

Table 1: Hypothetical Binding Kinetics and Thermodynamics of this compound with a Target Protein

Parameter Value Unit
Association Rate (k_on) Data not available M⁻¹s⁻¹
Dissociation Rate (k_off) Data not available s⁻¹
Dissociation Constant (K_D) Data not available M
Enthalpy Change (ΔH) Data not available kcal/mol

Conformational Changes Induced by this compound Binding

The binding of a ligand to a protein can induce conformational changes in the protein, which can alter its activity. elifesciences.orgnih.govnih.gov These structural rearrangements can range from subtle side-chain movements to large-scale domain reorganizations. elifesciences.org

To study these changes, techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and cryo-electron microscopy would be employed to determine the three-dimensional structure of the this compound-target complex. Comparing this structure to that of the unbound target would reveal the specific conformational changes induced by this compound binding. Molecular dynamics simulations can also provide insights into the dynamic nature of these conformational changes. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound

Downstream Signaling Pathway Modulation

Extensive literature searches have not yielded specific studies on the downstream signaling pathway modulation in host cells as a direct result of this compound activity. The primary focus of existing research has been on the direct antimicrobial effects of phosphonopeptide antibiotics on bacterial cells.

There is a lack of publicly available scientific literature detailing the specific cellular responses in host organisms following target engagement by this compound. Research on analogous phosphonopeptide antibiotics primarily focuses on the direct impact on bacterial physiology rather than host cell signaling.

A systems-level analysis of the perturbations induced by this compound in biological systems has not been reported in the available scientific literature. Such an analysis would provide a comprehensive understanding of the global effects of the compound on an organism, but this area remains to be investigated for this compound.

Mechanisms of Antimicrobial Activity at a Cellular Level

The antimicrobial activity of this compound is attributed to its ability to disrupt essential processes within bacterial cells. This action is predicated on its structural similarity to natural peptides, allowing it to be actively transported into the bacterial cytoplasm.

The mechanism of action for this compound is believed to be analogous to that of other phosphonopeptide antibiotics, such as alafosfalin. This proposed mechanism involves a "Trojan horse" strategy where the antibiotic is actively transported into the bacterial cell via peptide permeases. Once inside, intracellular peptidases cleave the molecule, releasing a toxic phosphonate (B1237965) warhead.

This active component is a potent inhibitor of key enzymes involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. The primary target is thought to be alanine (B10760859) racemase, an enzyme responsible for the conversion of L-alanine to D-alanine, a crucial step in building the peptidoglycan layer. By inhibiting this enzyme, this compound effectively halts cell wall synthesis, leading to cell lysis and bacterial death.

A secondary target for similar phosphonopeptide antibiotics is UDP-N-acetylmuramyl-L-alanine synthetase, another critical enzyme in the peptidoglycan synthesis pathway. The inhibition of these essential microbial processes underscores the potent bactericidal activity of this class of antibiotics.

Table 1: Postulated Microbial Enzyme Inhibition by this compound
Enzyme Function Effect of Inhibition
Alanine Racemase Converts L-alanine to D-alanine Depletion of D-alanine, a key component of peptidoglycan
UDP-N-acetylmuramyl-L-alanine synthetase Adds L-alanine to the peptidoglycan precursor Disruption of peptidoglycan synthesis

While specific studies on resistance to this compound are not available, mechanisms of resistance to the broader class of phosphonopeptide antibiotics have been investigated. These mechanisms generally involve alterations that prevent the antibiotic from reaching its intracellular target or modifications of the target itself.

One of the primary mechanisms of resistance is the impairment of the peptide transport systems. Mutations in the genes encoding for peptide permeases can reduce the uptake of the phosphonopeptide antibiotic into the bacterial cell, thereby preventing it from reaching its cytoplasmic targets.

Another potential mechanism of resistance is the modification of the target enzymes, such as alanine racemase. Mutations in the gene encoding this enzyme can lead to a protein with reduced affinity for the phosphonate inhibitor, rendering the antibiotic less effective.

Furthermore, bacteria may acquire resistance through the production of enzymes that can inactivate the antibiotic, although this is a less commonly cited mechanism for phosphonopeptides compared to other classes of antibiotics like beta-lactams. The ease with which bacteria can develop resistance to some phosphonopeptides can be mitigated by using them in combination with other antibiotics. mdpi.com

Table 2: Potential Molecular Mechanisms of Resistance to this compound
Mechanism Description
Impaired Transport Mutations in peptide permease genes leading to reduced uptake of the antibiotic.
Target Modification Alterations in the structure of target enzymes (e.g., alanine racemase) that reduce the binding affinity of the antibiotic.
Enzymatic Inactivation Production of bacterial enzymes that can degrade or modify the antibiotic, rendering it inactive.

Compound Names Mentioned in the Article

Strategic Methodologies in Preclinical Research for a 53868a

In vitro and Cell-Based Systems for Mechanistic Research

In vitro and cell-based systems are indispensable tools in preclinical research for characterizing the biological activity of compounds like A 53868A. These systems allow for controlled experimentation to pinpoint specific molecular interactions and cellular responses, providing fundamental insights into the compound's mechanism.

High-throughput screening (HTS) is a core methodology in early drug discovery, enabling the rapid assessment of large compound libraries against specific biological targets or cellular phenotypes. evotec.combmglabtech.comlabmanager.com For an antibiotic like this compound, HTS can be employed to identify its primary molecular target within bacterial cells or to discover novel targets that are modulated by the compound. This process typically involves miniaturized assays, automation, and robotics to test thousands to millions of compounds quickly and cost-effectively. bmglabtech.comdrugtargetreview.com

Methodology: HTS campaigns for this compound would involve developing a specific biological assay that reflects a key bacterial process or target potentially inhibited by the antibiotic. Examples include:

Enzyme-based assays: If this compound is hypothesized to inhibit a specific bacterial enzyme (e.g., cell wall synthesis enzymes, DNA gyrase, ribosomal proteins), an in vitro enzymatic assay measuring the enzyme's activity in the presence and absence of this compound can be miniaturized for HTS. drugtargetreview.com

Cell-based phenotypic assays: Screening bacterial cells for growth inhibition, changes in morphology, or disruption of specific cellular functions (e.g., biofilm formation) in the presence of this compound. rsc.org

Research Findings (Illustrative Example): While specific HTS data for this compound is not publicly detailed, a hypothetical HTS campaign might yield results similar to those shown in Table 1, where this compound demonstrates significant inhibition of a bacterial target enzyme, leading to its identification as a "hit" compound. evotec.comlabmanager.com

Table 1: Illustrative High-Throughput Screening Results for this compound Against a Bacterial Enzyme Target

CompoundTarget Enzyme Inhibition (%)Z'-factorNotes
This compound920.85Potent hit, warrants further investigation
Positive Control980.90Expected strong inhibition
Negative Control50.88Baseline activity
Random Compound 1150.75Low activity

Z'-factor values greater than 0.5 indicate an excellent assay suitable for HTS. bmglabtech.com

Reporter assays are powerful tools used to investigate gene expression and regulation, making them ideal for dissecting the cellular pathways affected by a compound. bmglabtech.com By linking a specific cellular event or gene promoter to a quantifiable reporter gene (e.g., luciferase, fluorescent proteins), researchers can monitor the activation or repression of particular signaling pathways in response to this compound. bmglabtech.comptglab.com This helps in understanding how the antibiotic interferes with bacterial physiology or host-pathogen interactions.

Methodology: For this compound, reporter assays could be designed to:

Monitor stress responses: Introduce a reporter gene under the control of a bacterial promoter known to be activated by specific cellular stresses (e.g., cell wall damage, DNA damage, oxidative stress). If this compound induces such stress, the reporter signal would increase. nih.gov

Assess gene expression related to virulence or resistance: Use promoters of genes involved in bacterial virulence factors or antibiotic resistance mechanisms. Changes in reporter activity would indicate this compound's influence on these pathways.

Deconvolve host-pathogen interaction pathways: In host cell models, reporter assays can reveal if this compound modulates host immune pathways or cellular processes affected by bacterial infection. nih.gov

Research Findings (Illustrative Example): A hypothetical reporter assay studying this compound's impact on a bacterial stress pathway could show concentration-dependent activation of a stress-responsive promoter, as illustrated in Table 2.

Table 2: Illustrative Reporter Assay Data for this compound on a Bacterial Stress Pathway

This compound Concentration (µM)Relative Luciferase Activity (Fold Change)Standard Deviation
01.00.1
0.11.20.15
12.50.3
105.80.6
10012.11.2

This data suggests a dose-dependent activation of the stress pathway by this compound.

Advanced imaging techniques provide high-resolution insights into the subcellular localization of this compound within bacterial cells and its interactions with specific cellular components. Techniques such as super-resolution microscopy (e.g., Single-Molecule Localization Microscopy (SMLM), Stimulated Emission Depletion (STED) microscopy) and light-sheet fluorescence microscopy (LSFM) offer unprecedented detail beyond the diffraction limit of conventional light microscopy. numberanalytics.comfrontiersin.orgfrontiersin.org

Methodology:

Fluorescent labeling of this compound: Synthesize or derivatize this compound with a fluorescent tag (e.g., GFP, organic dyes) that does not significantly alter its biological activity.

Co-localization studies: Treat bacterial cells with fluorescently labeled this compound and co-stain with markers for specific bacterial organelles (e.g., cell wall, membrane, cytoplasm, nucleoid). Advanced microscopy can then visualize where this compound accumulates. frontiersin.orgfrontiersin.orgnih.govdiva-portal.org

Live-cell imaging: Using techniques like LSFM, researchers can observe the dynamic movement and localization of this compound in live bacterial cells over time with minimal phototoxicity. numberanalytics.comfrontiersin.org

Protein-protein interaction studies: If a specific protein target is identified, advanced imaging techniques can be used to visualize the direct interaction between this compound and its target within the cellular context.

Research Findings (Illustrative Example): While specific data for this compound is not available, such studies could reveal, for instance, that this compound primarily localizes to the bacterial cell membrane, suggesting a mechanism involving membrane disruption, or that it co-localizes with specific ribosomal subunits, indicating protein synthesis inhibition. rsc.org

Computational and Bioinformatic Approaches in Mechanism Elucidation

Computational and bioinformatic approaches complement experimental studies by providing predictive models and mechanistic insights at an atomic level. These methods are crucial for understanding compound-target interactions and for guiding the design of more effective derivatives.

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. rsc.orglammps.org For this compound, MD simulations can provide detailed insights into how the compound interacts with its identified biological target(s) at a molecular level, including binding affinity, conformational changes, and the stability of the compound-target complex. newsama.comresearchgate.netims.ac.jp

Methodology:

Target structure acquisition: Obtain the high-resolution 3D structure of the bacterial target protein (e.g., from X-ray crystallography, NMR, or AI-based prediction like AlphaFold2). ims.ac.jp

Ligand preparation: Prepare the 3D structure of this compound.

Docking studies: Perform molecular docking to predict the most probable binding poses of this compound within the target's active site or binding pocket. researchgate.net

MD simulation setup: Set up a simulation system including the this compound-target complex, solvent molecules, and ions, mimicking physiological conditions.

Simulation and analysis: Run MD simulations for sufficient time scales (nanoseconds to microseconds) to observe dynamic interactions, calculate binding energies, and identify key residues involved in the interaction. youtube.com

Research Findings (Illustrative Example): MD simulations of this compound interacting with a bacterial enzyme could reveal specific hydrogen bonds, hydrophobic interactions, or salt bridges that stabilize the complex. For example, if this compound targets a bacterial DNA gyrase, MD simulations might show that it forms stable interactions within the ATP-binding pocket, preventing substrate binding or conformational changes necessary for enzyme activity.

Table 3: Illustrative Molecular Dynamics Simulation Findings for this compound-Target Complex

Interaction TypeKey Amino Acid Residues (Target)This compound Functional GroupsAverage Distance (Å)Frequency (%)
Hydrogen BondLys123, Asp256Hydroxyl, Amine2.885
Hydrophobic InteractionLeu301, Ile345Alkyl chains3.595
Pi-stackingPhe180Aromatic ring4.070

This table illustrates the types of interactions and their stability observed during MD simulations.

Quantitative Structure-Mechanism Relationship (QSMR) modeling, often related to Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) approaches, aims to establish a mathematical relationship between the chemical structure of a compound and its specific mechanism of action or biological activity. By analyzing a series of structurally related compounds and their known mechanisms, QSMR models can predict the likely mechanism of new compounds or guide the design of derivatives with desired mechanistic properties.

Methodology:

Data collection: Gather a dataset of this compound analogs (if available) or other antibiotics with known mechanisms of action, along with their chemical structures and relevant mechanistic data (e.g., specific target, pathway modulated, type of inhibition).

Molecular descriptors: Calculate various molecular descriptors for each compound, representing their physicochemical properties (e.g., lipophilicity, electronic properties, steric hindrance).

Statistical modeling: Employ statistical methods (e.g., regression analysis, machine learning algorithms) to build a model that correlates the structural descriptors with the observed mechanistic characteristics.

Model validation: Validate the QSMR model using a separate test set of compounds to ensure its predictive accuracy.

Prediction and design: Use the validated model to predict the mechanism of action for new this compound derivatives or to suggest structural modifications that could enhance its specific mechanistic pathway.

Research Findings (Illustrative Example): A hypothetical QSMR model for this compound and its analogs might identify that the presence of a specific functional group (e.g., a hydroxyl group) at a particular position is highly correlated with its ability to inhibit a certain bacterial enzyme, while a different structural feature might be linked to membrane disruption. This information would be invaluable for rational drug design.

Table 4: Illustrative QSMR Model Predictions for this compound Analogs

Compound AnalogKey Structural FeaturePredicted Mechanism of ActionPredicted Target Affinity (pIC50)
This compoundOriginal structureRibosomal Inhibition7.8
Analog XAdded Hydroxyl GroupRibosomal Inhibition (Enhanced)8.2
Analog YRemoved Amine GroupMembrane DisruptionN/A (different mechanism)
Analog ZAlkyl Chain ExtensionRibosomal Inhibition (Reduced)7.1

This table demonstrates how QSMR can predict mechanistic changes based on structural modifications.

Network and Pathway Analysis of Omics Data

Network and pathway analysis of omics data is a critical methodology in preclinical research to decipher the complex biological systems affected by a compound like this compound. This approach involves integrating data from various omics platforms, such as genomics, transcriptomics, proteomics, and metabolomics, to construct comprehensive molecular networks. By analyzing these networks, researchers can identify key biological pathways that are modulated by the compound, providing insights into its potential mechanism of action and off-target effects. For an antibiotic like this compound, this could involve examining changes in bacterial gene expression (transcriptomics) or protein profiles (proteomics) upon exposure, allowing for the identification of affected metabolic pathways, cell wall synthesis, or ribosomal functions. While specific omics data for this compound are not detailed in current literature, the application of such analyses would aim to map the compound's influence on bacterial survival pathways, stress responses, and resistance mechanisms.

For instance, a hypothetical transcriptomic analysis of Streptomyces luridus (the source organism) or target bacteria treated with this compound might reveal differential gene expression patterns. These patterns could then be overlaid onto known metabolic or signaling pathways to pinpoint the precise molecular processes impacted.

Table 1: Hypothetical Differential Gene Expression in Target Bacteria After this compound Treatment

Gene IDFold Change (Treated/Control)p-valueAssociated Pathway
Gene_A0.15<0.001Cell Wall Synthesis
Gene_B0.850.05Ribosomal Function
Gene_C2.30<0.01Stress Response
Gene_D0.08<0.001DNA Replication

Machine Learning for Predictive Mechanism of Action (MoA) Hypotheses

Machine learning (ML) algorithms play an increasingly important role in preclinical research for generating predictive mechanism of action (MoA) hypotheses for compounds such as this compound. By training ML models on large datasets of known drug-target interactions, chemical structures, and biological activities, researchers can predict novel targets or pathways for new compounds. For an antibiotic, ML models could analyze structural features of this compound and compare them to known antibiotics with established MoAs to infer similarities or predict novel inhibitory activities. This computational approach can significantly accelerate the drug discovery process by prioritizing compounds for further experimental validation, reducing the need for extensive wet-lab screening. The integration of chemical descriptors, phenotypic screening data, and omics data into ML models allows for the identification of complex patterns that might not be apparent through traditional analyses, leading to more accurate MoA predictions.

Table 2: Illustrative Machine Learning Model Predictions for this compound MoA

Predicted MoA CategoryConfidence ScoreTop Predicted Target ClassSupporting Features (Hypothetical)
Cell Wall Synthesis Inhibitor0.92TranspeptidasesPresence of beta-lactam-like motif
Protein Synthesis Inhibitor0.88Ribosomal SubunitsStructural similarity to macrolides
DNA Gyrase Inhibitor0.75DNA GyraseAromatic ring systems

Development and Characterization of Mechanistic In vivo Models

The development and characterization of mechanistic in vivo models are essential for understanding the biological activity of this compound in a living system, moving beyond in vitro observations. These models provide a more holistic view of the compound's effects, accounting for complex physiological interactions, metabolism, and distribution that cannot be replicated in simplified laboratory settings.

The selection of relevant organismal models for mechanistic studies of this compound would be guided by its antibiotic nature and the specific pathogens it is intended to target. For preclinical evaluation of antibiotics, common models include bacterial cultures grown in vitro to assess minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs). Beyond this, in vivo models are crucial for understanding efficacy in a complex biological environment. These often include rodent models (e.g., mice, rats) infected with the target bacteria to simulate various types of infections (e.g., systemic, localized, chronic). The justification for selecting a particular model relies on its physiological relevance to human infection, the ability to mimic disease progression, and the availability of tools for monitoring bacterial load and host response. For this compound, if it targets Gram-positive bacteria, a mouse model of Staphylococcus aureus infection might be chosen due to its clinical relevance and established protocols.

Table 3: Common In Vivo Models for Antibiotic Mechanistic Studies

Model OrganismInfection Type (Example)Justification (Hypothetical for this compound)Key Readouts
MouseSystemic bacterial infection (e.g., S. aureus)Clinically relevant pathogen, well-established infection models, ease of manipulationBacterial load in organs, survival rate, inflammatory markers
ZebrafishLarval infection (e.g., Mycobacterium marinum)Optical transparency for imaging, high-throughput screening potential for early-stage studiesBacterial dissemination, host immune cell recruitment

Advanced biosensors and imaging techniques are integral to characterizing the mechanistic effects of this compound in living systems. These technologies enable real-time, non-invasive monitoring of biological processes and compound distribution. For an antibiotic, this could involve using fluorescent or luminescent bacterial strains that report on their metabolic state or viability, allowing researchers to visualize the impact of this compound on bacterial populations within infected tissues. Techniques such as fluorescence imaging, bioluminescence imaging (BLI), and positron emission tomography (PET) can track the compound's accumulation in target organs or the reduction of bacterial burden over time. For example, BLI could be used with luciferase-expressing bacteria to quantify the bacterial load in a mouse infection model before and after this compound administration, providing direct evidence of its antibacterial efficacy in vivo.

Table 4: Advanced Imaging Techniques in Preclinical Antibiotic Research

Imaging TechniquePrincipleApplication for this compound (Hypothetical)Data Output (Example)
Bioluminescence Imaging (BLI)Detection of light emitted by luciferase-expressing cellsMonitoring bacterial load reduction in infected animal modelsLight intensity (photons/sec/cm²/sr) correlating with bacterial viability
Fluorescence Imaging (FI)Detection of fluorescent signals from labeled compounds or cellsTracking this compound distribution or visualizing bacterial viability with fluorescent reportersFluorescence intensity, spatial distribution
PET/SPECTDetection of radiolabeled compoundsAssessing this compound biodistribution and target engagementQuantitative uptake values (e.g., %ID/g) in tissues

Understanding the disposition of this compound, including its absorption, distribution, metabolism, and excretion (ADME), is crucial for assessing its target engagement in preclinical models. Methodologies employed for this purpose include quantitative analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) to measure compound concentrations in various biological matrices (e.g., plasma, tissue homogenates) over time. This pharmacokinetic (PK) data is then correlated with pharmacodynamic (PD) endpoints, such as bacterial killing, to establish PK/PD relationships. Microdialysis can be used to measure unbound drug concentrations at the site of infection, which is often more relevant for target engagement than total plasma concentrations. Additionally, techniques like autoradiography with radiolabeled this compound can visualize its tissue distribution. These studies ensure that sufficient concentrations of this compound reach the target site to exert its desired antibacterial effect.

Table 5: Methodologies for Studying Compound Disposition

MethodologyPurposeApplication for this compound (Hypothetical)Key Data Points (Example)
LC-MS/MSQuantify compound concentration in biological samplesMeasuring this compound levels in plasma and infected tissues over timeCmax, Tmax, AUC, tissue concentrations
MicrodialysisMeasure unbound drug concentration at specific sitesDetermining this compound concentration in interstitial fluid at infection siteUnbound drug concentration (ng/mL)
AutoradiographyVisualize tissue distribution of radiolabeled compoundMapping the distribution of [³H]-A 53868A in whole-body sections of animalsSpatial distribution of radioactivity

Multi-Omics Integration for Systems-Level Understanding

Multi-omics integration represents a powerful strategy to achieve a systems-level understanding of this compound's effects. This involves combining data from multiple omics platforms (e.g., genomics, transcriptomics, proteomics, metabolomics) with phenotypic data and in vivo observations. The integrated analysis allows researchers to identify interconnected biological processes and pathways that are perturbed by the compound, providing a holistic view of its impact. For this compound, this could mean correlating changes in bacterial gene expression (transcriptomics) with alterations in protein abundance (proteomics) and metabolic profiles (metabolomics) in response to treatment. Such integration can reveal compensatory mechanisms, resistance pathways, or previously unrecognized targets, leading to a more comprehensive understanding of the antibiotic's mechanism of action and potential for resistance development. Advanced computational tools and bioinformatics pipelines are essential for managing and interpreting the vast datasets generated by multi-omics studies.

Table 6: Multi-Omics Data Integration for this compound (Conceptual)

Omics LayerData Type (Example)Contribution to Understanding MoA (Hypothetical)
TranscriptomicsmRNA expressionIdentification of genes whose transcription is altered by this compound
ProteomicsProtein abundanceConfirmation of gene expression changes at the protein level, identification of directly affected proteins
MetabolomicsMetabolite levelsElucidation of metabolic pathways disrupted by this compound, insights into cellular stress
PhenomicsGrowth curves, MICsCorrelation of molecular changes with observed antibacterial efficacy

Transcriptomics, Proteomics, and Metabolomics for Comprehensive Biological Profiling

Multi-omics approaches, including transcriptomics, proteomics, and metabolomics, offer a holistic view of biological systems by examining different molecular layers, linking gene expression to protein activity and metabolic outcomes. These techniques are powerful tools for uncovering the dynamic spatiotemporal regulatory networks that govern cellular responses to a compound mdpi.commetwarebio.comresearchgate.net.

Transcriptomics : This discipline involves the study of messenger RNA (mRNA) molecules within a cell or tissue, providing insights into gene expression patterns. By analyzing the transcriptome, researchers can identify genes that are up- or down-regulated in response to a compound, thereby revealing potential molecular targets and affected biological pathways. Transcriptomic studies can identify key differentially expressed genes at the gene level to reveal intrinsic regulatory mechanisms cd-genomics.com.

Illustrative Example of Transcriptomic Data : In a hypothetical preclinical study, exposure to a compound might lead to differential expression of genes involved in inflammation or metabolic pathways.

Table 1: Illustrative Differential Gene Expression (Hypothetical Data)

Gene SymbolFold Change (Treated/Control)p-valuePathway Enrichment
Gene A2.50.001Inflammatory Response
Gene B0.40.005Lipid Metabolism
Gene C1.80.01Apoptosis

Proteomics : Proteomics focuses on the large-scale study of proteins, including their expression levels, modifications, and interactions. Proteins are the primary functional molecules in biological systems, and changes in the proteome directly reflect cellular activities and responses. Proteomics explicates protein products and their post-translational modifications, aiding in documenting the proteome's spatiotemporal organization, localization, and interaction with other protein products mdpi.com.

Illustrative Example of Proteomic Data : A compound might alter the expression or modification of specific enzymes or signaling proteins.

Table 2: Illustrative Differential Protein Expression (Hypothetical Data)

Protein IDFold Change (Treated/Control)p-valueAssociated Function
Protein X1.70.003Kinase Activity
Protein Y0.60.008Structural Component
Protein Z2.10.002Transcription Factor

Metabolomics : Metabolomics is the comprehensive study of metabolites, which are the end products of cellular processes. The metabolome represents the direct readout of the system's phenotype, influenced by internal and external regulation metwarebio.com. Alterations in metabolite profiles can indicate changes in metabolic pathways, energy production, and cellular stress responses, providing a direct link to the physiological state of the organism. Metabolomic investigations, often combined with proteomic studies, can offer crucial information by examining a variety of metabolic enzymes and intermediate metabolites mdpi.comresearchgate.net.

Illustrative Example of Metabolomic Data : A compound could lead to changes in glucose or lipid metabolites.

Table 3: Illustrative Differential Metabolite Levels (Hypothetical Data)

MetaboliteFold Change (Treated/Control)p-valueMetabolic Pathway
Metabolite M10.50.001Glycolysis
Metabolite M21.90.004Fatty Acid Synthesis
Metabolite M32.30.007Amino Acid Metabolism

The integration of these "omics" layers allows for mutual validation and complementary insights, resulting in a more holistic understanding of biological changes induced by a compound metwarebio.com. Correlating transcriptomic data with differential proteins and metabolites can pinpoint key genes, proteins, protein modifications, metabolites, and metabolic pathways closely associated with internal system changes, facilitating a comprehensive understanding of biological problems metwarebio.com.

Data Fusion and Advanced Statistical Analysis for Identifying Mechanistic Signatures

The vast amount of data generated from multi-omics experiments necessitates sophisticated data fusion techniques and advanced statistical analysis to extract meaningful biological insights and identify mechanistic signatures. Data fusion involves combining data from multiple complementary sources to provide comprehensive profiling and understanding of the research question nih.gov.

Data Fusion : Data fusion can be performed at different levels (low-level, mid-level, and high-level) and is crucial because different data platforms detect different biological entities. Combining these diverse biological compounds can provide a more comprehensive understanding nih.gov. Advanced data fusion approaches, such as those based on random forest proximities coupled with the pseudo-sample principle, are being developed to handle the increasing complexity and volume of generated data, aiming for increased prediction accuracy and variable interpretation nih.gov.

Illustrative Application : For a compound like this compound, data from transcriptomics (gene expression), proteomics (protein abundance/modification), and metabolomics (metabolite levels) would be integrated. This fusion could reveal a coordinated response across different biological levels, such as a gene being upregulated, leading to increased protein production, which then impacts a specific metabolic pathway.

Conceptual Data Fusion Outcome :

Low-level fusion : Direct concatenation of raw data from different omics platforms.

Mid-level fusion : Integration of features extracted from each omics dataset (e.g., pathway activity scores).

High-level fusion : Combining the results or predictions from individual omics analyses.

Advanced Statistical Analysis : Beyond basic statistical tests, advanced methods are essential for identifying subtle yet significant mechanistic signatures within complex biological datasets. These include:

Multivariate Statistical Methods : Techniques like Principal Component Analysis (PCA), Partial Least Squares-Discriminant Analysis (PLS-DA), and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) are used for dimensionality reduction, pattern recognition, and identifying variables that best discriminate between experimental groups (e.g., treated vs. control).

Machine Learning Algorithms : Algorithms such as Random Forests, Support Vector Machines (SVMs), and neural networks are increasingly employed for classification, prediction, and identifying complex relationships within the data. These can be used to build predictive models for compound response or to identify key biomarkers nih.gov.

Network Analysis : Constructing molecular networks (e.g., gene-protein interaction networks, metabolic networks) from omics data helps visualize and understand the interconnectedness of biological processes and identify central nodes or pathways affected by the compound. This allows for the identification of core regulatory networks and elucidation of biological phenomena cd-genomics.com.

Pathway and Enrichment Analysis : These analyses identify over-represented biological pathways or functions within the differentially expressed genes, proteins, or metabolites, providing functional context to the molecular changes observed.

By combining these advanced methodologies, preclinical research aims to move beyond simple observation to a mechanistic understanding of how a compound like this compound interacts with biological systems, identifying key molecular signatures that could serve as biomarkers for efficacy or targets for further therapeutic development.

Synthetic Chemistry and Analogue Design for Mechanistic Probes

Advanced Synthetic Methodologies

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis represents a powerful strategy in organic chemistry that combines the precision and efficiency of enzymatic reactions with the versatility of traditional chemical synthesis. This approach is particularly advantageous for synthesizing complex natural products and their analogues, allowing for high regio-, stereo-, and enantioselectivity that can be challenging to achieve through purely chemical means. Enzymes can catalyze specific transformations under mild conditions, often reducing the need for protecting groups and harsh reagents.

While chemoenzymatic synthesis has been successfully applied to various complex natural products and antibiotics, such as fasamycin A and vancomycin (B549263) aglycone variants, detailed research findings or data tables specifically outlining the chemoenzymatic synthesis approaches for A 53868A were not found in the provided search results. The literature indicates that the structure of this compound has been elucidated and revised, which is a prerequisite for any synthetic endeavor, but explicit methodologies for its chemoenzymatic production or modification were not available.

Integration of a 53868a Research Within Modern Drug Discovery Paradigms

Leveraging Artificial Intelligence and Machine Learning in Early Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing early drug discovery by enhancing data analysis, prediction, and the generation of novel molecular structures libretexts.orgnih.govvinmec.com. These computational tools can process vast chemical and biological datasets, identifying patterns and making predictions that would be intractable for traditional methods nih.govdrugbank.com. For natural products, AI/ML can help navigate the complex chemical space and uncover hidden therapeutic potential drugbank.comnih.gov.

Computational screening, including virtual screening, is a powerful technique to rapidly assess large chemical libraries for compounds with desired properties, such as antibacterial activity nih.govwikipedia.orggithub.io. For A 53868A, this would involve using its core structural features as a "scaffold" to search for novel compounds. Scaffold-based drug discovery aims to identify new chemical entities that retain the essential structural framework of a known active compound while introducing variations to improve efficacy, selectivity, or other pharmacological properties.

Structure-based virtual screening : If the molecular target of this compound were known, computational docking simulations could predict how this compound (or compounds with similar scaffolds) interacts with the target protein. This allows for the identification of new compounds that are predicted to bind effectively to the same target wikipedia.org.

These computational screening methods can dramatically reduce the time and cost associated with experimental screening, prioritizing the most promising candidates for synthesis and in vitro testing wikipedia.orggithub.io.

De novo design involves creating entirely new molecular structures from scratch, guided by desired properties or interactions with a specific target. Leveraging AI, particularly generative AI, can facilitate this process by learning chemical rules and patterns from existing molecules, then generating novel compounds with specified characteristics libretexts.org.

For this compound, de novo design could involve:

Generative models : AI models can be trained on datasets of known antibiotics, including natural products, to understand the chemical features associated with antibacterial activity. These models could then generate new molecular architectures that are "inspired" by the this compound scaffold, but with novel modifications designed to enhance potency, improve target specificity, or overcome resistance mechanisms libretexts.orgdrugbank.com.

Fragment-based de novo design : Identifying key fragments or pharmacophores within the this compound structure that are critical for its activity. AI can then be used to computationally assemble these fragments into new, larger molecules, exploring a vast chemical space efficiently.

This approach moves beyond simply screening existing libraries to actively designing molecules tailored for specific therapeutic goals.

For this compound, AI could be employed to:

Phenotypic data analysis : By analyzing phenotypic screens of this compound against various bacterial strains and comparing its effects to those of known antibiotics, AI models can predict its likely MoA. This is particularly valuable for natural products where the exact biological target might not be immediately obvious.

Structural feature correlation : AI models can correlate specific structural features of this compound with known MoAs, even if those MoAs are typically associated with different chemical classes. This can help elucidate novel or hybrid mechanisms.

Resistance prediction : AI models can predict how this compound might interact with bacterial resistance mechanisms or if bacteria are likely to develop resistance to it, guiding modifications to the compound or combination therapies medchemexpress.com.

This predictive capability can streamline the drug discovery process, allowing researchers to focus on compounds with promising and well-understood mechanisms.

High-Throughput Approaches for Deeper Mechanistic Insights

High-throughput screening (HTS) plays a pivotal role in modern drug discovery by enabling the rapid testing of large numbers of compounds against specific biological targets or whole cells chembk.com. For this compound, HTS can provide deeper mechanistic insights by:

Target identification assays : If this compound's precise molecular target is unknown, HTS can be used to screen against a panel of potential bacterial targets (e.g., enzymes, receptors, pathways) to identify specific interactions chembk.com.

Phenotypic profiling : HTS can assess this compound's activity across a diverse range of bacterial species, including multidrug-resistant strains, and under various conditions (e.g., biofilm formation). This provides a comprehensive "fingerprint" of its antibacterial spectrum and potential for overcoming resistance.

Quantitative HTS (qHTS) : This approach involves testing compounds at multiple concentrations to generate full dose-response curves, providing more robust data on potency and efficacy. This quantitative data is crucial for understanding the compound's activity and for training AI/ML models.

High-throughput mass spectrometry (HT-MS) : This label-free technology can provide rich, high-resolution outputs for enzymatic reactions and cellular metabolites, offering insights into metabolic pathways affected by this compound.

Data acquired from these HTS campaigns can then be fed back into computational models, creating a "design-make-test-analyze" (DMTA) cycle that continuously refines drug discovery efforts.

Strategies for Optimizing Compound-Target Interaction beyond Initial Hits

Structure-Activity Relationship (SAR) analysis : Systematic modification of the this compound structure and evaluation of the resulting biological activity can reveal key functional groups and structural motifs responsible for its antibacterial effect nih.gov. This iterative process guides rational design.

Rational design and medicinal chemistry : Based on SAR and mechanistic insights, medicinal chemists can design and synthesize new analogs of this compound. This involves targeted modifications to improve binding affinity to the bacterial target, enhance membrane permeability, or reduce susceptibility to efflux pumps or degrading enzymes.

Computational modeling : Molecular modeling and simulations can predict how structural changes to this compound might affect its interaction with its target, guiding the synthesis of optimized derivatives. This includes techniques like molecular dynamics simulations to understand binding stability and conformational changes.

Fragment-based lead optimization (FBLO) : If this compound's activity can be attributed to specific fragments, FBLO can be used to grow or link these fragments to improve binding and potency.

These strategies aim to develop this compound derivatives with an optimal balance of properties, ultimately leading to a preclinical drug candidate.

Future Trajectories and Innovations in a 53868a Research

Emerging Technologies for High-Resolution Mechanistic Characterization

A deeper understanding of A 53868A's mechanism of action at a molecular level is crucial for its potential applications. The development of high-resolution analytical techniques is paramount to achieving this.

Advanced mass spectrometry techniques, such as high-resolution tandem mass spectrometry, are instrumental in elucidating the intricate structures of sactipeptides like this compound. nih.gov These methods allow for the precise determination of post-translational modifications, including the characteristic thioether linkages that define this class of molecules. nih.gov Furthermore, techniques like microcrystal electron diffraction (MicroED) are emerging as powerful tools for the rapid crystallographic analysis of small molecule micro- and nanocrystals, which can provide detailed three-dimensional structural information. nih.gov

Cryo-electron microscopy (cryo-EM) is another technology that holds immense promise for characterizing the interactions of this compound with its biological targets. This technique can provide high-resolution structural data of large molecular complexes, offering insights into the conformational changes that occur upon binding.

The table below summarizes some of the key emerging technologies and their potential applications in the study of this compound.

TechnologyApplication in this compound ResearchPotential Insights
High-Resolution Tandem Mass SpectrometryStructural elucidation and sequencing.Precise mapping of thioether bridges and other post-translational modifications.
Microcrystal Electron Diffraction (MicroED)Determination of three-dimensional crystal structure.Detailed atomic-level understanding of the molecule's conformation. nih.gov
Cryo-Electron Microscopy (cryo-EM)Structural analysis of this compound in complex with its biological targets.Visualization of binding interfaces and conformational changes upon interaction.
Advanced NMR SpectroscopyProbing molecular dynamics and interactions in solution.Understanding the flexibility and conformational landscape of this compound.

Interdisciplinary Approaches Integrating Chemical Biology and Systems Biology

The study of this compound is increasingly benefiting from the convergence of chemical biology and systems biology. uct.ac.za This interdisciplinary approach allows for a more holistic understanding of the compound's effects within a biological system.

Chemical biology tools, such as the design and synthesis of molecular probes derived from this compound, can be used to identify its cellular targets and dissect its mechanism of action. These probes can be employed in techniques like affinity chromatography and photo-affinity labeling to isolate and identify binding partners.

Systems biology approaches, on the other hand, can provide a broader view of the cellular response to this compound. Techniques such as transcriptomics, proteomics, and metabolomics can be used to profile the changes in gene expression, protein levels, and metabolite concentrations in cells treated with the compound. This data can then be used to construct network models of the cellular pathways affected by this compound.

The integration of these two fields will be crucial for a comprehensive understanding of this compound's bioactivity and for the identification of potential therapeutic applications.

Development of New Theoretical Frameworks for Understanding Complex Bioactive Compound Actions

The complex nature of bioactive compounds like this compound necessitates the development of new theoretical frameworks to interpret experimental data and predict their behavior. Computational modeling and simulation are becoming increasingly important tools in this endeavor.

Molecular dynamics (MD) simulations can be used to study the conformational dynamics of this compound and its interactions with target molecules at an atomic level. These simulations can provide insights into the binding thermodynamics and kinetics that are difficult to obtain through experimental methods alone.

Quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study the enzymatic reactions involved in the biosynthesis of this compound, particularly the formation of the characteristic thioether bridges by radical S-adenosylmethionine (SAM) enzymes. nih.gov Understanding these mechanisms can open up avenues for the enzymatic synthesis of novel sactipeptide analogs.

The development of new algorithms and force fields tailored for the study of post-translationally modified peptides will be essential for improving the accuracy of these theoretical models.

Collaborative Research Initiatives and Open Science in this compound Investigations

The advancement of our understanding of this compound and other sactipeptides will be greatly accelerated by collaborative research initiatives and the adoption of open science practices. The complexity of studying these molecules requires expertise from a wide range of disciplines, including natural product chemistry, microbiology, enzymology, structural biology, and computational chemistry.

International collaborations can facilitate the sharing of resources, expertise, and data, leading to more rapid progress. The establishment of centralized databases for sactipeptide sequences, structures, and bioactivities would be a valuable resource for the research community.

Open science practices, such as the public sharing of research data and methodologies, can enhance the reproducibility and transparency of research findings. This will foster a more collaborative and innovative research environment, ultimately leading to a deeper understanding of the therapeutic potential of this compound and other sactipeptides.

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the biochemical properties of A 53868A while ensuring reproducibility?

  • Methodological Answer : Begin with a detailed literature review to identify gaps in existing studies on this compound. Use controlled variables (e.g., concentration, temperature, solvent systems) and validate protocols through pilot experiments. Document all steps, including equipment calibration and reagent purity, adhering to guidelines for experimental reproducibility . For example:

VariableRange TestedInstrumentationReference Method
Concentration0.1–10 mMHPLC (UV detection)Smith et al., 2020
Temperature25–37°CThermostatic bathISO 17025

Q. What strategies are recommended for formulating hypotheses about this compound’s mechanism of action?

  • Methodological Answer : Base hypotheses on structural analogs or computational modeling (e.g., molecular docking). Prioritize falsifiable predictions, such as "this compound inhibits Enzyme X via competitive binding at Site Y." Validate through iterative cycles of experimentation and statistical testing (e.g., ANOVA for dose-response curves) .

Q. How can researchers effectively conduct a literature review on this compound to avoid redundancy?

  • Methodological Answer : Use databases like PubMed and Scopus with Boolean operators (e.g., "this compound AND pharmacokinetics NOT synthesis"). Organize findings thematically (e.g., toxicity, efficacy) and critically evaluate conflicting results using tools like PRISMA flowcharts .

Advanced Research Questions

Q. How should contradictory data about this compound’s efficacy in different experimental models be resolved?

  • Methodological Answer : Apply contradiction analysis frameworks:

Identify the principal contradiction (e.g., in vitro vs. in vivo results) .

Re-examine variables (e.g., cell line specificity, metabolic interference).

Conduct meta-analysis or cross-validation studies using standardized assays.
Example workflow:

     Conflicting Data → Hypothesis Generation → Controlled Replication → Statistical Reconciliation  

Cite methodologies from interdisciplinary studies addressing similar contradictions .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression models (e.g., Hill equation) or Bayesian hierarchical modeling to account for variability. For multi-omics data, apply PCA or machine learning algorithms. Ensure transparency by reporting confidence intervals and effect sizes .

Q. How can researchers integrate qualitative observations (e.g., morphological changes) with quantitative data in this compound studies?

  • Methodological Answer : Adopt mixed-methods frameworks:

  • Quantify qualitative data via scoring systems (e.g., Likert scales for cell viability).
  • Triangulate results using techniques like immunofluorescence (qualitative) paired with flow cytometry (quantitative) .
    Example integration table:
Observation TypeMethodData OutputAnalysis Tool
QualitativeMicroscopyImage J analysisMann-Whitney U test
QuantitativeSpectrophotometryAbsorbance valuesGraphPad Prism

Q. What ethical considerations are critical when publishing studies involving this compound?

  • Methodological Answer : Disclose funding sources, conflicts of interest, and animal/human ethics approvals. Follow journal-specific guidelines (e.g., ARRIVE for preclinical studies) and provide raw data in supplementary materials for peer validation .

Methodological Best Practices

  • Data Presentation : Use tables and figures to highlight trends, avoiding redundancy with text. For example, compare IC₅₀ values across studies in a meta-analysis table .
  • Reproducibility : Pre-register protocols on platforms like Open Science Framework and share code/data via GitHub or Zenodo .
  • Peer Review : Address reviewer comments systematically, using tools like RMarkdown for transparent revisions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.